4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-4-31-22-8-5-19(6-9-22)25(30)26-18-24(29-15-13-27(2)14-16-29)20-7-10-23-21(17-20)11-12-28(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCJSLCLVFMXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using a halogenated precursor.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine group.
Final Assembly: The final compound is assembled by coupling the indoline and piperazine intermediates with the benzamide core under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine.
Substitution: The ethoxy group and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound has shown promise in several areas of biological research:
- Anticancer Activity : Studies indicate that derivatives of indoline compounds exhibit anticancer properties. The structural similarity of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide to known anticancer agents suggests its potential efficacy against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in vitro .
- Antimicrobial Properties : Research has highlighted the antimicrobial effects of related benzamide derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific functional groups in the compound enhances its interaction with microbial targets, potentially leading to effective treatments for infections .
- Neuropharmacological Effects : The piperazine moiety is known for its psychotropic effects, which may contribute to the compound's potential in treating neurological disorders. Preliminary studies suggest that compounds containing piperazine can influence neurotransmitter systems, providing a basis for further exploration in neuropharmacology .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of a series of indoline derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 4-Ethoxy-Indoline Derivative | 5.85 | Higher than 5-FU (9.99 µM) |
| Control (5-FU) | 9.99 | Standard Chemotherapy |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various substituted benzamides were tested against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Candida albicans | 2.65 |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Comparisons
The benzamide scaffold is widely utilized in medicinal and agrochemical chemistry. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Complexity : The target compound exhibits greater structural complexity compared to simpler analogs like Rip-B and Rip-D, which lack heterocyclic moieties (e.g., indoline or piperazine). This complexity may enhance target selectivity but complicate synthesis.
Solubility Modifiers : The 4-methylpiperazine group in the target compound contrasts with the 3,4-dimethoxyphenethylamine in Rip-B and Rip-D. Piperazine derivatives are often employed to improve aqueous solubility and blood-brain barrier penetration, whereas methoxy groups primarily influence lipophilicity.
Agrochemical vs. Pharmaceutical Potential: Etobenzanid (a pesticide) shares the benzamide core but substitutes chlorine and ethoxymethoxy groups, highlighting the scaffold’s versatility across applications.
Pharmacological and Functional Insights (Inferred)
While direct data for the target compound are unavailable, structural analogs provide clues:
- Rip-B and Rip-D : These compounds were designed for CNS activity, leveraging the 3,4-dimethoxyphenethylamine moiety for serotonin receptor interactions.
- Etobenzanid : Functions as a herbicide, suggesting that substituent choice (e.g., chlorophenyl groups) dictates agrochemical vs. pharmaceutical utility.
- Piperazine Advantage : The 4-methylpiperazine in the target compound may confer improved metabolic stability and solubility over Rip-B’s methoxy groups, which are prone to demethylation.
Biological Activity
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N2O2. The compound features an ethoxy group, a piperazine moiety, and an indoline structure, which contribute to its biological activity.
Research indicates that this compound may act as a selective inhibitor of certain receptors or enzymes involved in various biological pathways. For instance, it has been shown to interact with the histamine H4 receptor, which is implicated in inflammatory responses and immune regulation . The binding affinity and selectivity for this receptor suggest potential applications in treating allergic and inflammatory diseases.
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of benzamide compounds exhibit antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have shown promising results against various bacterial strains .
Antitumor Activity
In vitro studies have suggested that similar benzamide derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. However, specific investigations into the antitumor activity of this compound are necessary to establish its efficacy in cancer therapy.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Histamine H4 Receptor Inhibition : A study reported that compounds with similar structural characteristics effectively inhibited the histamine H4 receptor, leading to reduced inflammatory responses in animal models .
- Cytotoxicity in Cancer Models : Research on related benzamide derivatives indicated significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for further development in oncology .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
